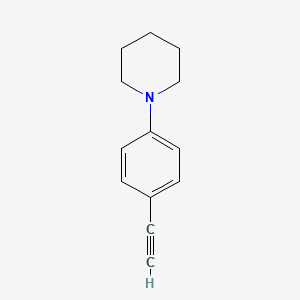

1-(4-Ethynylphenyl)piperidine

Beschreibung

Contextual Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules and Advanced Materials

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. mdpi.comnih.gov Its derivatives are found in a vast array of pharmaceuticals and bioactive natural products. researchgate.netresearchgate.netgoogle.com The inclusion of a piperidine moiety can significantly influence a molecule's pharmacological profile, enhancing properties such as solubility, metabolic stability, and the ability to cross biological membranes. researchgate.netbiointerfaceresearch.com This makes piperidine derivatives attractive candidates in drug discovery, with applications spanning from anticancer and antipsychotic agents to antiviral and anti-inflammatory therapies. mdpi.comontosight.ainih.gov Beyond the realm of medicine, piperidine derivatives are also utilized in the development of advanced materials, contributing to the synthesis of novel polymers and dyes. ontosight.ai

Overview of Ethynylphenyl Moieties in Organic Synthesis and Applications

The ethynylphenyl group, characterized by a phenyl ring substituted with a carbon-carbon triple bond (an alkyne), is a highly versatile functional group in organic synthesis. The ethynyl (B1212043) group serves as a reactive handle for a variety of chemical transformations, including coupling reactions, cycloadditions, and polymerization. brad.ac.uk This reactivity allows for the construction of complex molecular architectures and the synthesis of functional polymers. lookchem.com The electronic properties of the ethynyl group, particularly its electron-withdrawing nature, can also be harnessed to modulate the optical and electronic characteristics of materials, making ethynylphenyl derivatives valuable in the development of organic electronics and optoelectronic devices. researchgate.net

Research Trajectories and Unexplored Potentials of 1-(4-Ethynylphenyl)piperidine

The convergence of the piperidine scaffold and the ethynylphenyl moiety in this compound creates a molecule with significant untapped potential. Current research trajectories are beginning to explore its utility as a versatile building block. For instance, its structure is noted in patent literature related to the development of treatments for HCV infection, highlighting its potential in medicinal chemistry. google.com The presence of the terminal alkyne allows for "clickable" reactions, a powerful tool for conjugating the molecule to other chemical entities, which could be exploited in the synthesis of targeted therapeutics or functionalized materials. mdpi.com While the full scope of its applications is still being uncovered, the inherent properties of its constituent parts suggest promising avenues for future research in areas such as targeted drug delivery, the development of novel diagnostic agents, and the creation of new organic materials with tailored electronic properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41876-66-8 | bldpharm.com |

| Molecular Formula | C13H15N | bldpharm.com |

| Molecular Weight | 185.27 g/mol | sigmaaldrich.com |

| Melting Point | 73-74 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethynylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVTWKBBVMEXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482325 | |

| Record name | 1-(4-ethynylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41876-66-8 | |

| Record name | 1-(4-ethynylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-N-PIPERIDINOPHENYL ACETYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Ethynylphenyl Piperidine and Its Analogues

Strategic Approaches to N-Arylation and Ethynylation of Piperidine (B6355638) Systems

The construction of 1-(4-ethynylphenyl)piperidine can be approached retrospectively. The key disconnections are the aryl-nitrogen (Ar-N) bond and the aryl-alkyne (Ar-C≡C) bond. This leads to two primary synthetic routes: the N-arylation of piperidine with a pre-functionalized 4-ethynylphenyl halide, or the ethynylation of a 1-(4-halophenyl)piperidine precursor. Both pathways rely heavily on transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Nitrogen Bond Formation

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, represents a powerful method for forming the C(aryl)-N bond. This reaction facilitates the coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this strategy can be employed by reacting piperidine with a 1-halo-4-ethynylbenzene. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions must be carefully optimized to avoid side reactions involving the terminal alkyne, which can also participate in palladium-catalyzed processes. This method offers a direct route to the target molecule, provided the 4-ethynylphenyl halide is readily available. A variety of (hetero)aryl chlorides and bromides can be used under these protocols, demonstrating the versatility of this approach. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | nih.govnih.gov |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Bulky, electron-rich phosphines (e.g., Xantphos, Buchwald ligands) | |

| Base | Required for the deprotonation of the amine and regeneration of the catalyst. | NaOtBu, K₂CO₃, Cs₂CO₃ | semanticscholar.org |

| Solvent | Anhydrous, aprotic solvents are typically used. | Toluene, Dioxane, THF | semanticscholar.org |

| Substrates | The coupling partners. | Piperidine and an Aryl Halide (e.g., 1-bromo-4-ethynylbenzene) | nih.gov |

Synthesis of Ethynylphenyl Precursors via Halogen-Metal Exchange and Subsequent Transformations

An alternative and often more practical approach involves preparing a stable precursor, such as 1-(4-bromophenyl)piperidine (B1277246), which can then be functionalized with the ethynyl (B1212043) group in a subsequent step. The synthesis of 1-(4-bromophenyl)piperidine can be achieved by reacting bromobenzene (B47551) with piperidine in the presence of a strong base like potassium tert-butoxide or sodium tert-amylate. google.com Another common method is the palladium-catalyzed coupling of piperidine with p-bromophenylboronic acid. google.com Once formed, this aryl halide precursor is primed for the introduction of the alkyne functionality.

This multi-step approach avoids handling potentially unstable or expensive 4-ethynylphenyl halides and allows for a modular synthesis where the final ethynylation step can be performed late-stage.

Introduction of Ethynyl Functionality via Sonogashira Coupling or Related Alkyne Syntheses

The Sonogashira coupling is the most prominent method for forming a bond between an aryl halide and a terminal alkyne. gold-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base which also serves as the solvent. wikipedia.orgorganic-chemistry.org

To synthesize this compound, the precursor 1-(4-bromophenyl)piperidine or 1-(4-iodophenyl)piperidine (B3060604) is coupled with a protected or terminal alkyne. A common choice is trimethylsilylacetylene (B32187) (TMSA), which introduces a protected ethynyl group. The silyl (B83357) protecting group can then be easily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne. The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This allows for selective reactions if multiple different halogens are present on the aromatic ring. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org

Table 2: Sonogashira Coupling Reaction Parameters

| Component | Function | Typical Reagents | Reference |

|---|---|---|---|

| Aryl Halide | The sp² carbon source. | 1-(4-iodophenyl)piperidine, 1-(4-bromophenyl)piperidine | wikipedia.org |

| Terminal Alkyne | The sp carbon source. | Trimethylsilylacetylene (TMSA), Phenylacetylene (B144264) | nih.gov |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination. | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | libretexts.org |

| Copper(I) Co-catalyst | Activates the alkyne. | CuI | researchgate.net |

| Base/Solvent | Deprotonates the alkyne and acts as the reaction medium. | Triethylamine, Piperidine, Diisopropylamine | nih.gov |

Multi-Component Reaction (MCR) Pathways for Piperidine Scaffold Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.nettandfonline.com For the synthesis of complex piperidine analogues, MCRs provide a powerful tool for constructing the heterocyclic core in a single step.

Ugi Four-Component Reaction (Ugi-4CR) in Piperidine Synthesis

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.comnih.gov While not a direct route to this compound, the Ugi reaction is highly effective for synthesizing diversely substituted piperidine derivatives which can serve as advanced intermediates. researchgate.net

For instance, a 4-piperidone (B1582916) derivative can be used as the ketone component. The reaction with an amine, a carboxylic acid, and an isocyanide would lead to a highly functionalized 4-amino-4-carboxamido piperidine scaffold in a single step. researchgate.netnih.gov The resulting complex structure can then undergo further transformations to yield analogues of the target compound. The power of the Ugi-4CR lies in its ability to introduce multiple points of diversity, making it ideal for library synthesis in drug discovery. researchgate.net

Table 3: Components of an Exemplary Ugi-4CR for Piperidine Derivatization

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| Carbonyl Compound | Forms an imine with the amine component. | N-Benzyl-4-piperidone | nih.gov |

| Amine | Provides the nitrogen for the new amino acid backbone. | Aniline | researchgate.net |

| Carboxylic Acid | Acts as a nucleophile to trap the nitrilium intermediate. | Propionic acid | nih.gov |

| Isocyanide | Undergoes nucleophilic attack on the iminium ion. | tert-Butyl isocyanide | mdpi.com |

Mannich Condensation and Related Alkylation Approaches

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. nih.gov This reaction is particularly useful for the synthesis of piperidin-4-one derivatives, which are versatile building blocks for a wide range of piperidine-containing compounds. ajchem-a.com

A typical Mannich-type synthesis of a piperidinone involves the condensation of an aldehyde, an amine (like ammonia (B1221849) or a primary amine), and two equivalents of a ketone or β-ketoester. researchgate.net The reaction proceeds through the formation of an iminium ion followed by nucleophilic attack from the enol or enolate of the ketone. nih.gov This process constructs the six-membered piperidine ring with a ketone functionality at the 4-position, which can be further modified through various reactions such as reduction, olefination, or substitution. This approach provides access to the core piperidine scaffold, which can then be N-arylated and functionalized to produce the desired final product or its analogues. ajchem-a.comtandfonline.com

Table 4: Reactants in Mannich Condensation for Piperidin-4-one Synthesis

| Reactant | Function | Example | Reference |

|---|---|---|---|

| Aldehyde | Provides the carbon backbone and condenses with the amine. | Benzaldehyde | ajchem-a.com |

| Amine | Source of the ring nitrogen atom. | Ammonium acetate (B1210297) (source of ammonia) | ajchem-a.com |

| Carbonyl Compound | Provides the remaining carbon atoms for the ring. | Acetone, Ethyl acetoacetate | researchgate.net |

Chiral Synthesis and Enantioselective Methodologies

The development of synthetic routes to enantiomerically pure piperidine derivatives is a significant focus in medicinal chemistry, given that the biological activity of chiral molecules is often dependent on their stereochemistry. While specific research on the enantioselective synthesis of this compound is not extensively documented, established methodologies for the asymmetric synthesis of piperidines can be applied. These strategies primarily fall into three categories: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. For instance, a protected derivative of a chiral amino acid could undergo a series of transformations, including reduction and cyclization, to form the piperidine ring with a defined stereochemistry. Subsequent N-arylation with a 4-ethynylphenyl source would yield the target chiral analogue.

Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral piperidine precursor. The auxiliary guides the stereochemical outcome of a subsequent reaction, such as alkylation or reduction, to create a new stereocenter. Once the desired stereochemistry is set, the auxiliary is cleaved to provide the enantiomerically enriched piperidine, which can then be functionalized with the 4-ethynylphenyl group.

Asymmetric Catalysis: This highly efficient technique utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. A prominent example is the asymmetric hydrogenation of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor using a transition metal complex (e.g., rhodium, iridium, or ruthenium) bearing a chiral ligand. This approach can provide direct access to chiral piperidines with high enantiomeric excess.

The following table provides a hypothetical comparison of these enantioselective methodologies as they might be applied to the synthesis of a chiral analogue of this compound.

| Methodology | Chiral Source / Catalyst Example | Typical Substrate | Potential Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Pool Synthesis | (R)- or (S)-Pipecolic Acid | Piperidine Precursor | >99% |

| Chiral Auxiliary | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Substituted Piperidinone | >95% |

| Asymmetric Catalysis | Ru(OAc)₂[(R)-BINAP] | N-Aryl Tetrahydropyridine | up to 99% |

Note: The data presented in this table is illustrative of typical outcomes for these methods in the synthesis of chiral piperidines and is not based on specific experimental results for this compound.

Novel Catalyst Systems and Green Chemistry Approaches in this compound Synthesis

Recent advances in organic synthesis have been driven by the dual goals of developing more efficient catalytic systems and adhering to the principles of green chemistry to minimize environmental impact.

Novel Catalyst Systems: The key C-N bond in this compound is typically formed via a cross-coupling reaction. Modern catalysis offers several improvements over traditional methods.

Palladium Catalysis: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Novel catalyst systems for this reaction utilize sophisticated phosphine-based ligands that enable the use of lower catalyst loadings, milder reaction conditions, and a broader substrate scope.

Copper Catalysis: The Ullmann condensation, a copper-catalyzed N-arylation, has been revitalized through the development of new ligands that allow the reaction to proceed under much milder conditions than the classical high-temperature requirements. These copper-based systems are often more cost-effective and are considered more sustainable than their palladium counterparts.

Nickel Catalysis: Nickel catalysts are emerging as a powerful and economical alternative to palladium for cross-coupling reactions, demonstrating high reactivity and unique selectivity in many cases.

Green Chemistry Approaches: The application of green chemistry principles can significantly reduce the environmental footprint of synthesizing this compound.

Atom Economy: Synthetic routes are designed to maximize the incorporation of reactant atoms into the final product. Multi-component reactions, which combine three or more starting materials in a single operation, are a prime example of high atom economy.

Solvent Selection: The use of hazardous organic solvents is minimized by substituting them with greener alternatives such as water, supercritical fluids, or biodegradable solvents derived from renewable resources.

Energy Efficiency: The adoption of highly active catalysts that function at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also offer a more energy-efficient method of heating compared to conventional oil baths.

The table below offers a comparative overview of different catalytic approaches for the synthesis of this compound, highlighting aspects relevant to green chemistry.

| Catalyst System | Typical Solvent | Temperature | Advantages |

|---|---|---|---|

| Pd-based (e.g., Buchwald-Hartwig) | Toluene, Dioxane | 80-110 °C | High yields, broad substrate scope |

| Cu-based (e.g., Modified Ullmann) | DMSO, NMP | 100-150 °C | Lower cost, reduced metal toxicity |

| Ni-based | THF, Acetonitrile | 25-80 °C | Cost-effective, unique reactivity |

Note: The conditions and advantages listed are representative and may vary depending on the specific reactants and ligand systems employed. This data is not from specific studies on this compound.

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is fundamental for the structural determination of organic molecules. For 1-(4-Ethynylphenyl)piperidine, ¹H and ¹³C NMR would provide the primary evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the aromatic ring, as well as the acetylenic proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would confirm the connectivity of the molecule. For instance, the protons on the piperidine ring would likely appear as multiplets in the aliphatic region of the spectrum, while the aromatic protons would be observed in the downfield aromatic region. The ethynyl (B1212043) proton would typically appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the sp-hybridized carbons of the ethynyl group, the sp²-hybridized carbons of the phenyl ring, and the sp³-hybridized carbons of the piperidine ring.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the long-range connectivity between different parts of the molecule. For example, an HMBC experiment would show correlations between the piperidine protons and the aromatic carbons, confirming the N-aryl bond.

A definitive data table for the ¹H and ¹³C NMR of this compound cannot be provided without experimental data.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would be indicative of the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretching would appear as a weaker band around 2100 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which can be a useful diagnostic tool.

Specific peak assignments in a data table for FT-IR and Raman spectra require experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. For this compound (C₁₃H₁₅N), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. This technique would definitively establish the elemental composition and, by extension, the molecular weight.

An HRMS data table with the calculated and found mass-to-charge ratio for this compound is contingent on experimental measurement.

Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies

The conformational flexibility of the piperidine ring and the potential for tautomerism in related structures warrant investigation using advanced spectroscopic methods.

Conformational Studies: The piperidine ring can exist in various conformations, with the chair form being the most stable. The orientation of the 4-ethynylphenyl group (axial vs. equatorial) would be a key area of investigation. Variable-temperature NMR studies and computational modeling are often employed to understand the conformational dynamics and the energy barriers between different conformers of N-arylpiperidines. These studies can reveal the preferred conformation in solution and provide insights into the steric and electronic effects governing the conformational equilibrium.

Tautomeric Studies: While tautomerism is not immediately obvious for this compound in its ground state, the presence of the ethynyl group and the aromatic system could potentially lead to tautomeric forms under specific conditions or in excited states. Tautomerism is a phenomenon where molecules can interconvert between structural isomers through the migration of a proton. In related heterocyclic systems, keto-enol tautomerism is a common example. For the title compound, any potential tautomeric equilibria would need to be investigated using specialized NMR techniques and computational studies to determine the relative stabilities of any possible tautomers.

Detailed findings on the conformational and tautomeric properties of this compound would require dedicated experimental and computational studies that are not currently available in the public domain.

Computational Chemistry and Theoretical Investigations of 1 4 Ethynylphenyl Piperidine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

No specific studies utilizing DFT to analyze the electronic structure and reactivity of 1-(4-Ethynylphenyl)piperidine were found. Such studies would typically involve methods like B3LYP to explore the molecule's properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

A search for MD simulation studies on this compound to assess its conformational sampling and stability in various environments yielded no results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include this compound as part of their dataset or focus were identified. QSAR studies help in correlating the structural features of molecules with their biological activities.

Structure Activity Relationship Sar Studies and Rational Design of 1 4 Ethynylphenyl Piperidine Derivatives

Systematic Structural Modifications and Their Biological Implications

Systematic modifications of the 1-(4-ethynylphenyl)piperidine scaffold have provided crucial insights into the structural requirements for biological activity. These modifications typically involve alterations to the piperidine (B6355638) ring, the phenyl ring, and the ethynyl (B1212043) group.

Modifications of the Piperidine Ring:

The piperidine moiety is a common scaffold in many biologically active compounds and its substitution pattern significantly impacts activity. Studies on related piperidine derivatives have shown that the position and nature of substituents on the piperidine ring can influence selectivity and potency for targets such as monoamine oxidase B (MAO-B). For instance, the introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, at the third or fourth position of the piperidine ring has been suggested to favor selective inhibition of human MAO-B (hMAO-B) semanticscholar.org. In contrast, substitution with an electron-withdrawing group at these positions may lead to nonselective inhibition of human MAO enzymes semanticscholar.org.

Modifications of the Phenyl Ring:

Modifications of the Ethynyl Group:

The ethynyl group is a key feature of the this compound scaffold. In the context of MAO-B inhibitors, the related propargyl group is a well-known "warhead" that can form a covalent bond with the enzyme's flavin cofactor, leading to irreversible inhibition. The presence of this group is often crucial for high potency. SAR studies on related 4-phenethyl-1-propargylpiperidine derivatives have demonstrated that this moiety contributes significantly to their potent hMAO-B inhibitory activity mdpi.com.

The following table summarizes the impact of systematic structural modifications on the biological activity of this compound analogs, based on findings from related compound series.

| Structural Modification | Position | Substituent Type | Observed Biological Implication |

| Piperidine Ring | 3- or 4-position | Electron-donating (e.g., methyl, methoxy) | Potential for selective hMAO-B inhibition semanticscholar.org |

| Piperidine Ring | 3- or 4-position | Electron-withdrawing | May result in nonselective hMAO inhibition semanticscholar.org |

| Phenyl Ring | 3-position | Chloro | Potent MAO-B inhibition observed in related scaffolds nih.gov |

| Phenyl Ring | 2- or 4-position | Various | Generally lower MAO-B inhibition in related scaffolds nih.gov |

| Ethynyl Group | 4-position of Phenyl Ring | Propargyl (related group) | Crucial for potent, often irreversible, MAO-B inhibition mdpi.com |

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, several key pharmacophoric features have been identified through SAR studies.

The core pharmacophore generally consists of:

A hydrophobic aromatic region: The 4-ethynylphenyl group.

A basic nitrogen atom: The nitrogen within the piperidine ring, which is often protonated at physiological pH and can engage in ionic interactions.

A hydrogen bond acceptor/donor site: Depending on the specific target, other parts of the molecule or substituents can act as hydrogen bond donors or acceptors.

In the context of MAO-B inhibition, the key pharmacophoric elements include the propargylamine (B41283) moiety (related to the ethynylphenylpiperidine structure) which acts as an irreversible inhibitor, and the substituted phenyl ring which interacts with a hydrophobic pocket in the enzyme's active site mdpi.com. For adenosine (B11128) A2A receptor antagonists, the arylpiperazine portion of related molecules is a critical pharmacophoric element that occupies a specific region of the receptor binding site nih.govresearchgate.net.

Small molecule mu agonists based on a 4-phenyl piperidine scaffold have also been designed, indicating the versatility of this core structure in targeting different receptors nih.gov. The specific arrangement and nature of the substituents on the phenyl and piperidine rings determine the selectivity and affinity for a particular biological target.

Exploration of Biological and Pharmacological Activities

Antiviral Research and Mechanism of Action Studies

Piperidine (B6355638) derivatives have been identified as a promising class of compounds in the search for new antiviral agents. Studies have investigated their efficacy against a range of viruses, with a particular focus on their mechanisms of inhibition at the molecular level.

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 Mpro)

A critical target for antiviral drug development against coronaviruses is the main protease (Mpro), also known as 3C-like protease (3CLpro). nih.gov This enzyme is essential for processing viral polyproteins, a crucial step in the virus's life cycle. nih.govresearchgate.net The high degree of conservation of Mpro across different coronaviruses makes it an attractive target for developing broad-spectrum antiviral drugs. nih.gov

Research into 1,4,4-trisubstituted piperidines has demonstrated their potential as inhibitors of the SARS-CoV-2 Mpro. nih.gov In enzymatic assays, these compounds were shown to inhibit the Mpro enzyme, although the activity was described as modest. nih.gov The mechanism of action appears to be non-covalent, distinguishing them from other inhibitors that form a covalent bond with the catalytic cysteine residue in the enzyme's active site. nih.govnih.gov While these piperidine derivatives did not show inhibitory activity against other viral enzymes like the SARS-CoV-2 nsp12-nsp7-nsp8 polymerase or various methyltransferases, their targeted action on Mpro identifies them as a novel class of inhibitors that warrant further investigation. nih.gov

Broad-Spectrum Antiviral Potential

The antiviral activity of piperidine-containing compounds is not limited to coronaviruses. Various studies have highlighted their potential against a wider range of viral pathogens. For instance, the same class of 1,4,4-trisubstituted piperidines that inhibited SARS-CoV-2 Mpro also demonstrated activity against the human coronavirus 229E and influenza A/H1N1 virus. nih.govresearchgate.net

Further research into other N-substituted piperidine derivatives has confirmed their effectiveness against the influenza A/H1N1 virus, with some substances showing comparable or greater efficacy than commercial antiviral drugs in in-vitro models. nih.govresearchgate.net Additionally, novel purine (B94841) derivatives incorporating a piperidine substituent have shown significant inhibitory potencies against both HIV-1 and the influenza A/H1N1 virus in cellular assays. nih.gov One compound, in particular, displayed noteworthy potency against influenza A/H1N1 in Madin-Darby canine kidney cells. nih.gov These findings underscore the versatility of the piperidine scaffold in designing antiviral agents with broad-spectrum capabilities.

Anticancer and Cytotoxic Evaluations

The piperidine moiety is a core component of many compounds investigated for their anticancer properties. Research has focused on their ability to inhibit the growth of cancer cells and to target specific molecular pathways involved in tumor progression.

Inhibition of Proliferation in Cancer Cell Lines

Derivatives containing the piperidine structure have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation in a dose-dependent manner. nih.gov For example, certain 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have displayed selective toxicity for malignant cells over normal cells, with submicromolar CC50 values against cancer cell lines such as HSC-2, HSC-4, and HL-60. nih.gov

Other research has documented the antiproliferative activity of piperidine derivatives against human cervical carcinoma (HeLa), hepatic carcinoma (SMMC7721), and breast cancer (Bcap37) cells. researchgate.net The anticancer effects of piperidine-based compounds have also been observed in colon cancer cell lines (HT29 and DLD-1) and prostate cancer cells (PC3). nih.govresearchgate.net The mechanism often involves the arrest of the cell cycle at specific phases, thereby preventing the cancer cells from dividing and multiplying. nih.gov

Table 1: Cytotoxic Effects of Selected Piperidine Analogs on Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Measured Effect (IC50/CC50) |

|---|---|---|---|

| Piperidine Derivative | HeLa | Human Cervical Carcinoma | Varies by specific compound |

| Piperidine Derivative | SMMC7721 | Human Hepatic Carcinoma | Varies by specific compound |

| Piperidine Derivative | Bcap37 | Human Breast Cancer | Varies by specific compound |

| 3,5-bis(benzylidene)piperidin-4-one | HSC-2, HSC-4 | Oral Squamous Carcinoma | Submicromolar values |

| 3,5-bis(benzylidene)piperidin-4-one | HL-60 | Promyelocytic Leukemia | Submicromolar values |

| Piperidine Derivative | PC3 | Prostate Cancer | 0.81 µM (for compound 17a) |

Targeting Specific Cancer-Related Enzymes

The anticancer activity of piperidine derivatives is often linked to their ability to inhibit specific enzymes or disrupt signaling pathways crucial for cancer cell survival and metastasis. nih.gov One key mechanism is the inhibition of tubulin polymerization. researchgate.net Certain novel piperidine derivatives have been identified as colchicine (B1669291) binding site inhibitors, which interfere with the formation of microtubules, leading to cell cycle arrest and apoptosis. researchgate.net

Another important target is the family of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis. nih.gov The related compound piperine (B192125) has been shown to inhibit the activity of MMP-2 and MMP-9. nih.gov Furthermore, piperidine-containing compounds can influence critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are involved in cancer progression. nih.gov By modulating these pathways, these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov

Enzyme Inhibition Profiles Beyond CNS Targets

The inhibitory activity of piperidine derivatives extends to a variety of enzymes beyond those typically associated with the central nervous system. This broad enzymatic inhibition profile highlights their potential for treating a range of conditions, including diabetes and inflammatory diseases.

A study on novel azinane (piperidine) derivatives incorporating a 1,2,4-triazole (B32235) moiety revealed potent inhibitory activity against several enzymes. nih.gov Specifically, certain compounds in the synthesized series were identified as highly effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.gov The inhibition of α-glucosidase is relevant for the management of diabetes mellitus, while the inhibition of urease and lipoxygenase suggests potential applications in treating infections and inflammatory conditions, respectively. nih.gov

Table 2: Enzyme Inhibition Profile of Azinane Triazole-Based Derivatives

| Enzyme Target | Most Potent Compound | IC50 Value (µM) | Potential Therapeutic Application |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 12d | 0.73 ± 0.54 | Alzheimer's Disease |

| α-Glucosidase | 12m | 36.74 ± 1.24 | Diabetes Mellitus |

| Urease | 12m | 19.35 ± 1.28 | H. pylori infections |

| Butyrylcholinesterase (BChE) | 12d / 12m | 0.017 ± 0.53 / 0.038 ± 0.50 | Alzheimer's Disease |

| Lipoxygenase (LOX) | Not specified as most potent | Varies by compound | Inflammation |

Data sourced from a study on azinane triazole-based derivatives. nih.gov

This capacity to interact with multiple, structurally diverse enzymes demonstrates the chemical versatility of the piperidine scaffold and supports its continued exploration in the development of novel therapeutic agents for a wide array of diseases.

Cholinesterase (AChE and BChE) Inhibition

No research data was found regarding the inhibitory activity of 1-(4-Ethynylphenyl)piperidine on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Dihydrofolate Reductase (DHFR) Inhibition

There is no available scientific literature detailing the effects of this compound on dihydrofolate reductase (DHFR) inhibition.

Farnesyltransferase Inhibition

The inhibitory potential of this compound against the enzyme farnesyltransferase has not been reported in published scientific studies.

Ribonucleotide Reductases (RNRs) as Targets

No studies were identified that investigate this compound as a modulator or inhibitor of ribonucleotide reductases (RNRs).

Antihypertensive and Antimalarial Activities

There is no documented evidence or research to support any antihypertensive or antimalarial activities for the specific compound this compound. While other piperidine derivatives have been investigated for such properties, these findings are not applicable to the subject compound.

Applications in Materials Science and Polymer Chemistry

Utilizing Ethynyl (B1212043) Functionality for Polymerization and Cross-linking

The terminal ethynyl group is the key to the reactivity of 1-(4-ethynylphenyl)piperidine in polymer synthesis. This functional group can undergo a variety of polymerization reactions, most notably through thermal or transition-metal-catalyzed processes, to form poly(arylene ethynylene)s (PAEs). These polymers are a class of conjugated materials known for their rigid-rod structure, thermal stability, and interesting electronic and optical properties.

While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature, the general principles of phenylacetylene (B144264) polymerization suggest that it can be used to create polymers with a poly(phenylene ethynylene) backbone and pendant piperidine (B6355638) groups. The polymerization can be initiated thermally, leading to a complex, cross-linked network structure. The thermal curing of acetylene-terminated monomers is a well-established method for producing thermosetting resins with high thermal stability. The introduction of ethynyl groups into polymer backbones has been shown to lower the curing temperature and activation energy of polymerization processes, such as in benzoxazine (B1645224) resins mdpi.com.

Furthermore, the ethynyl group is an excellent participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile linking of this compound units to other molecules or polymer chains bearing azide (B81097) functionalities, opening up avenues for the creation of well-defined block copolymers and functionalized materials.

The ability of the ethynyl group to undergo addition reactions also makes this compound a potent cross-linking agent. When incorporated into a polymer matrix, the ethynyl groups can react upon heating or irradiation to form a dense, three-dimensional network. This cross-linking significantly enhances the thermal and mechanical properties of the resulting thermoset material. Research into cross-linkable poly(p-phenyleneethynylene)s has demonstrated that thermal addition reactions of terminal vinyl or side-chain allyloxy groups can lead to the formation of robust, cross-linked polymers researchgate.net. This principle is directly applicable to the ethynyl functionality of this compound.

Development of Functionalized Polymeric Materials

The incorporation of the this compound moiety into a polymer chain imparts specific functionalities derived from the piperidine ring. The piperidine group, a saturated nitrogen-containing heterocycle, can influence the solubility, basicity, and chelating ability of the resulting polymer.

The presence of the piperidine side group can enhance the solubility of otherwise rigid and intractable poly(arylene ethynylene) backbones in common organic solvents, which is crucial for their processing and characterization. The nitrogen atom in the piperidine ring can also act as a basic site, which can be protonated or coordinated to metal ions. This opens up possibilities for creating materials with pH-responsive properties or for use in catalysis and sensing applications.

While direct examples of polymers synthesized from this compound are not prevalent in the reviewed literature, the functionalization of poly(arylene ethynylene)s with various side groups is a common strategy to tune their properties. For instance, the introduction of carboxylate and sulfonate groups onto a poly(phenylene ethynylene) backbone has been used to create water-soluble conjugated polymers for biological applications nih.gov. Similarly, the piperidine group in a polymer derived from this compound could be further functionalized to introduce a wide range of chemical moieties, allowing for the creation of a diverse library of materials from a single polymer backbone.

The table below summarizes the potential polymerization and functionalization pathways for this compound.

| Reaction Type | Functional Group | Resulting Structure/Application |

| Thermal Polymerization | Ethynyl | Cross-linked thermosetting resin with high thermal stability |

| Transition-Metal Catalyzed Polymerization | Ethynyl | Linear poly(arylene ethynylene) with pendant piperidine groups |

| Click Chemistry (e.g., CuAAC) | Ethynyl | Functionalized polymers, block copolymers, polymer networks |

| Post-polymerization Functionalization | Piperidine Nitrogen | pH-responsive materials, metal-chelating polymers, catalysts |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The structure of this compound, with its aromatic ring and the nitrogen atom in the piperidine moiety, makes it a candidate for incorporation into supramolecular assemblies.

The phenyl group can participate in π-π stacking interactions, which are crucial for the self-assembly of many conjugated organic molecules and polymers. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, enabling the formation of directed assemblies with complementary molecules.

Although specific research on the supramolecular assembly of this compound itself is limited, the principles of supramolecular chemistry suggest its potential in this area. For instance, block copolymers containing piperidine units, such as poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine), have been shown to self-assemble into highly ordered nanostructures like cylinders, lamellae, and spheres in the solid state bldpharm.com. This demonstrates the ability of piperidine-containing blocks to drive phase separation and the formation of well-defined morphologies.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research on 1-(4-ethynylphenyl)piperidine is likely to focus on the development of more efficient, scalable, and environmentally benign synthetic protocols. While classical methods for the synthesis of arylpiperidines and terminal alkynes are established, there is considerable room for innovation, particularly in the realm of green chemistry.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. libretexts.orghes-so.chnih.gov This reaction, which couples terminal alkynes with aryl halides, is a powerful tool for the formation of carbon-carbon bonds and could be adapted for the large-scale synthesis of this compound and its derivatives. libretexts.orghes-so.chnih.gov Research in this area could focus on developing more active and stable palladium catalysts, as well as exploring copper-free Sonogashira protocols to mitigate concerns associated with copper toxicity and catalyst deactivation. nih.gov

Furthermore, the principles of green chemistry could be integrated into the synthesis of this compound. This might involve the use of greener solvents, energy-efficient reaction conditions (such as microwave or flow chemistry), and the development of catalytic systems that minimize waste and the use of hazardous reagents. The exploration of one-pot multicomponent reactions could also provide a more atom-economical and streamlined approach to the synthesis of this and related compounds.

The terminal alkyne group in this compound also makes it an ideal candidate for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgchempep.comtcichemicals.com This highly efficient and specific reaction could be utilized for the late-stage functionalization of the molecule, allowing for the rapid generation of diverse libraries of 1,2,3-triazole-containing derivatives. tcichemicals.com Future research could explore the development of novel catalysts and reaction conditions to expand the scope and utility of click chemistry in the synthesis of complex molecules derived from this compound. rsc.orgchempep.comtcichemicals.com

Table 1: Potential Synthetic Methodologies for this compound and its Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. libretexts.orghes-so.chnih.gov | High efficiency, good functional group tolerance, established methodology. libretexts.orghes-so.chnih.gov |

| Sustainable Synthesis | Utilization of green solvents, energy-efficient methods (e.g., microwave, flow chemistry), and waste-minimizing catalysts. | Reduced environmental impact, increased safety, potential for cost reduction. |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed cycloaddition between the terminal alkyne and an azide (B81097). rsc.orgchempep.comtcichemicals.com | High reaction rates, specificity, and yields; suitable for creating diverse compound libraries. rsc.orgchempep.comtcichemicals.com |

In-depth Mechanistic Studies of Biological Activities

The piperidine (B6355638) moiety is a common feature in a vast number of biologically active compounds, and its presence in this compound suggests a high likelihood of pharmacological activity. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound and its derivatives.

Given the prevalence of the 4-arylpiperidine scaffold in centrally acting drugs, initial investigations could explore the interaction of this compound with neurological targets such as neurotransmitter transporters and receptors. For instance, many 4-arylpiperidine derivatives are known to interact with sigma receptors, which could be a starting point for mechanistic studies. utmb.edu

The ethynyl (B1212043) group is also recognized as a "privileged" structural element in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Its linear geometry and electron-rich nature can lead to specific and strong interactions with protein binding pockets. Therefore, in-depth mechanistic studies could involve computational modeling and experimental validation to identify the specific amino acid residues that interact with the alkyne moiety. The terminal alkyne can also act as a covalent warhead in certain contexts, forming covalent bonds with specific residues in a target protein, which is a mechanism employed by some approved drugs. acs.orgresearchgate.net

Future research could employ a range of techniques to unravel the biological mechanisms of this compound, including:

Target Identification: Utilizing chemical biology probes derived from this compound via its terminal alkyne to identify its cellular binding partners. nih.gov

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes to determine its inhibitory potential.

Receptor Binding Assays: Assessing the affinity and selectivity of the compound for various G-protein coupled receptors (GPCRs) and ion channels.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing a detailed understanding of the binding interactions.

Clinical Translation Potential and Drug Development Pathways

The structural features of this compound make it a promising scaffold for drug discovery and development. The piperidine ring is a well-validated component of many approved drugs, suggesting that this compound may possess favorable pharmacokinetic properties. mdpi.com The ethynyl group, also present in several marketed pharmaceuticals, can contribute to target affinity and selectivity. acs.orgresearchgate.net

The drug development pathway for derivatives of this compound would likely begin with the synthesis and screening of a library of analogues to establish structure-activity relationships (SAR). The terminal alkyne provides a convenient handle for derivatization, allowing for the systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic profile.

Preclinical development would involve a comprehensive evaluation of the lead compounds in cellular and animal models of disease. Depending on the identified biological target, these could include models of neurological disorders, cancer, or infectious diseases. The versatility of the piperidine scaffold suggests a broad range of potential therapeutic applications. mdpi.com

For clinical translation, a thorough assessment of the safety and tolerability of the lead candidate would be required, followed by phased clinical trials to evaluate its efficacy in humans. The presence of the terminal alkyne may require specific attention during safety assessment due to the potential for metabolic activation, although many alkyne-containing drugs have been successfully developed. acs.org

Table 2: Key Considerations for the Clinical Translation of this compound Derivatives

| Development Stage | Key Activities |

|---|---|

| Lead Optimization | Synthesis of analogues, establishment of SAR, optimization of potency, selectivity, and ADME properties. |

| Preclinical Studies | Evaluation in in vitro and in vivo disease models, toxicology and safety pharmacology studies. |

| Clinical Trials | Phase I (safety and dosage), Phase II (efficacy and side effects), and Phase III (large-scale efficacy and safety). |

Exploration of New Material Applications

Beyond its potential in medicine, the ethynylphenyl moiety of this compound makes it a valuable building block for the development of novel organic materials. Terminal alkynes are versatile functional groups in materials science, enabling the construction of conjugated polymers and functionalized surfaces with interesting electronic and optical properties.

One area of potential application is in the field of organic electronics. taylorfrancis.comuwaterloo.canih.govyoutube.com Polymers containing ethynylphenyl units can exhibit semiconducting properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). taylorfrancis.comuwaterloo.canih.govyoutube.commdpi.com The piperidine group could serve to modulate the solubility and processing characteristics of these polymers, as well as influencing their solid-state packing and electronic properties.

The terminal alkyne also allows for the surface functionalization of various materials, including gold nanoparticles and other nanomaterials. acs.orgnih.govnih.govacs.org This could lead to the development of novel sensors, where the piperidine moiety could act as a recognition element for specific analytes. For example, alkynyl-functionalized metal-organic frameworks (MOFs) have been shown to be effective fluorescent sensors for the detection of metal ions and nitroaromatic compounds. rhhz.net

Future research in this area could involve:

The synthesis and characterization of polymers and copolymers incorporating this compound as a monomer.

The investigation of the electronic and optical properties of these new materials.

The fabrication and testing of electronic devices based on these materials.

The development of functionalized surfaces and nanoparticles for sensing and catalysis applications.

The diverse potential of this compound in both the life sciences and material sciences underscores the importance of continued research into this fascinating molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-Ethynylphenyl)piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, piperidine derivatives are often functionalized via Sonogashira coupling to introduce ethynyl groups . Key variables include:

- Catalysts : Pd/Cu systems for cross-coupling (e.g., Pd(PPh₃)₄, CuI).

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm regiochemistry of the ethynyl group (sharp singlet at ~2.5 ppm for terminal alkyne protons) and piperidine ring conformation (axial/equatorial proton splitting) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine ring).

- IR Spectroscopy : Detect alkyne C≡C stretch (~2100 cm⁻¹) and aromatic C-H bends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to piperidine derivatives) .

- Storage : Inert atmosphere (argon) at –20°C to prevent alkyne oxidation .

Advanced Research Questions

Q. How can researchers optimize the reaction efficiency of this compound derivatives for target-selective biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess binding affinity via radioligand assays .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of the ethynyl group on π-π stacking interactions with biological targets .

- High-Throughput Screening : Test libraries of derivatives against receptor panels (e.g., GPCRs, ion channels) to identify lead compounds .

Q. How should conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Controlled Solubility Assays : Compare logP values (octanol/water) under varying pH conditions (e.g., 4.0 vs. 7.4) to account for protonation of the piperidine nitrogen .

- Bioavailability Studies : Use Caco-2 cell monolayers to measure permeability and identify formulation strategies (e.g., cyclodextrin encapsulation) .

- Statistical Analysis : Apply ANOVA to reconcile discrepancies between in vitro and in vivo data, considering variables like metabolic stability .

Q. What theoretical frameworks explain the compound’s mechanism in modulating neurotransmitter systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT2A receptors, focusing on the ethynyl group’s role in hydrophobic pocket binding .

- Kinetic Studies : Perform stopped-flow fluorescence to measure binding kinetics (kon/koff) and compare with structural analogs (e.g., 1-(4-Methylphenyl)piperidine) .

- In Vivo Electrophysiology : Record neuronal activity in rodent models to correlate pharmacokinetic profiles with behavioral outcomes .

Q. How can researchers design experiments to validate hypotheses about the compound’s metabolic stability?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (LC-MS/MS analysis) .

- CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

- Isotope Labeling : Synthesize <sup>13</sup>C-labeled analogs for tracking metabolic pathways via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.